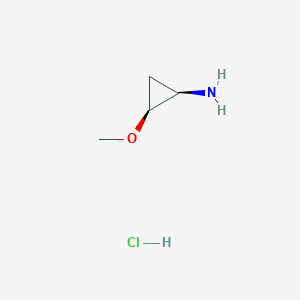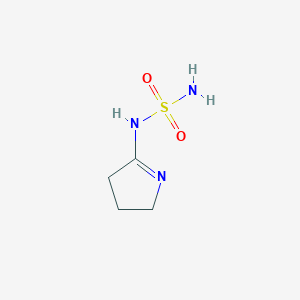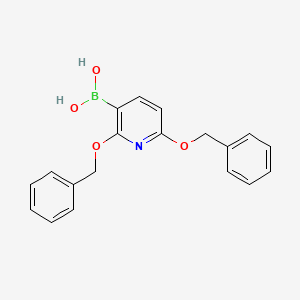
2,6-Bis(benzyloxy)pyridine-3-boronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,6-Bis(benzyloxy)pyridine-3-boronic acid: is an organic boronic acid compound with the molecular formula C19H18BNO4. It is characterized by the presence of two benzyloxy groups attached to a pyridine ring, with a boronic acid functional group at the 3-position. This compound is typically a white to pale yellow solid and is soluble in organic solvents such as dimethyl sulfoxide and chloroform, but insoluble in water .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: One common method for synthesizing 2,6-Bis(benzyloxy)pyridine-3-boronic acid involves the reaction of 2,6-dihydroxypyridine with benzyl bromide to form the corresponding benzyloxy derivative. This intermediate is then reacted with triphenylborane to yield the target compound .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the synthesis typically follows the laboratory preparation routes with optimization for larger scale production. This may include the use of continuous flow reactors and automated synthesis equipment to enhance yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions: 2,6-Bis(benzyloxy)pyridine-3-boronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with aryl or vinyl halides in the presence of a palladium catalyst to form carbon-carbon bonds.
Oxidation and Reduction: The benzyloxy groups can undergo oxidation to form corresponding aldehydes or carboxylic acids, and reduction to form alcohols.
Substitution Reactions: The pyridine ring can participate in electrophilic and nucleophilic substitution reactions, depending on the reaction conditions and reagents used.
Common Reagents and Conditions:
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Oxidizing Agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride for reduction reactions.
Major Products:
Coupling Products: Formed from Suzuki-Miyaura reactions.
Oxidized or Reduced Derivatives: Depending on the specific oxidation or reduction reactions performed.
Applications De Recherche Scientifique
2,6-Bis(benzyloxy)pyridine-3-boronic acid has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 2,6-Bis(benzyloxy)pyridine-3-boronic acid primarily involves its role as a boronic acid reagent in chemical reactions. In Suzuki-Miyaura coupling, the boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond . The benzyloxy groups can also participate in various oxidation and reduction reactions, influencing the overall reactivity and stability of the compound .
Comparaison Avec Des Composés Similaires
3-Pyridinylboronic acid: Another boronic acid derivative with a pyridine ring, used in similar coupling reactions.
2,6-Bis(benzyloxy)pyridine-3-boronic acid pinacol ester: A derivative with a pinacol ester group, offering different solubility and reactivity properties.
Uniqueness: this compound is unique due to the presence of two benzyloxy groups, which can influence its reactivity and solubility. This makes it a versatile reagent in organic synthesis, particularly in the formation of complex molecules through coupling reactions .
Propriétés
IUPAC Name |
[2,6-bis(phenylmethoxy)pyridin-3-yl]boronic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18BNO4/c22-20(23)17-11-12-18(24-13-15-7-3-1-4-8-15)21-19(17)25-14-16-9-5-2-6-10-16/h1-12,22-23H,13-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWEZFPLDOCKBPB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(N=C(C=C1)OCC2=CC=CC=C2)OCC3=CC=CC=C3)(O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18BNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
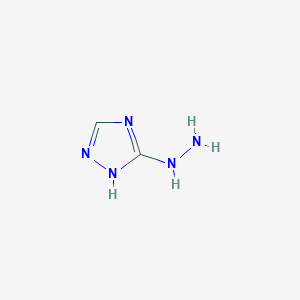
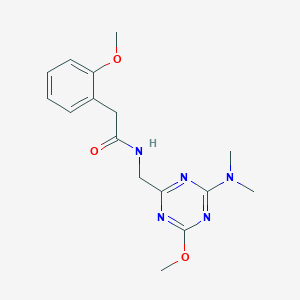
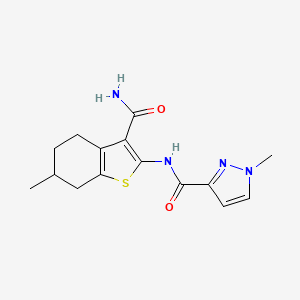
![8-Benzyl-2-oxo-8-azabicyclo[3.2.1]octane-6-carbonitrile](/img/structure/B2925171.png)
![5-(2-methylbenzyl)-2-(piperidin-1-yl)-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2925172.png)
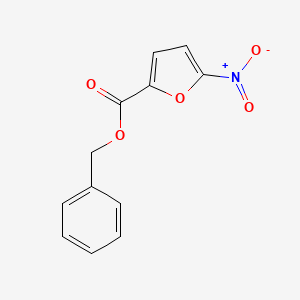
![3-(4-ethoxybenzoyl)-1-[(4-methoxyphenyl)methyl]-1,4-dihydroquinolin-4-one](/img/structure/B2925174.png)
![ethyl 3-(4-chlorophenyl)-5-(4-(N,N-diethylsulfamoyl)benzamido)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2925175.png)
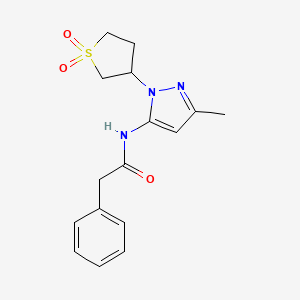
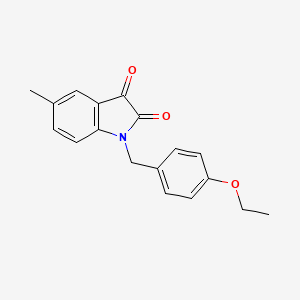
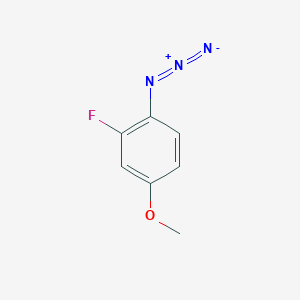
![1-{[(4-fluorophenyl)carbamoyl]methyl}-N-[4-(1H-1,2,3,4-tetrazol-1-yl)phenyl]piperidine-4-carboxamide](/img/structure/B2925184.png)
